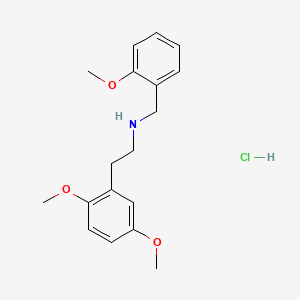
25H-NBOMe (clorhidrato)
Descripción general
Descripción
25H-NBOMe (clorhidrato) es un derivado del alucinógeno fenetilamina 2C-H. Actúa como un agonista completo altamente potente para el receptor humano de serotonina 5-HT2A . Este compuesto es parte de la serie NBOMe, que son análogos N-bencílicos de las fenetilaminas mescalina y 2C-B . Se utiliza principalmente en investigación y aplicaciones forenses debido a sus potentes propiedades psicoactivas .
Aplicaciones Científicas De Investigación
25H-NBOMe (clorhidrato) se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones incluyen:
Estudios farmacológicos: Se utiliza para estudiar la interacción de los receptores de serotonina, particularmente el receptor 5-HT2A, que está implicado en varios trastornos neurológicos y psiquiátricos.
Investigación neuroquímica: El compuesto se utiliza para investigar los efectos de los agonistas del receptor de serotonina sobre la liberación de neurotransmisores y las vías de señalización.
Safety and Hazards
Mecanismo De Acción
25H-NBOMe (clorhidrato) ejerce sus efectos principalmente a través de la activación del receptor de serotonina 5-HT2A . Este receptor es un receptor acoplado a proteína G que, cuando se activa, inicia una cascada de eventos de señalización intracelular que conducen a una alteración de la liberación de neurotransmisores y la actividad neuronal. La alta afinidad y selectividad del compuesto para el receptor 5-HT2A lo convierten en una herramienta valiosa para estudiar la farmacología de los receptores de serotonina y su papel en varios procesos fisiológicos y patológicos .
Análisis Bioquímico
Biochemical Properties
25H-NBOMe (hydrochloride) interacts with the serotonin 5-HT2A receptors in both rats and humans . It demonstrates EC50 values of 81.2 and 15.3 nM for the rat and human serotonin 5-HT2A receptors, respectively . This interaction with the serotonin receptors plays a significant role in its biochemical reactions .
Cellular Effects
25H-NBOMe (hydrochloride) has been associated with life-threatening toxicity and death . It exhibits neurotoxic and cardiotoxic activity . Most individuals experiencing the effects of 25H-NBOMe (hydrochloride) report sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations .
Molecular Mechanism
25H-NBOMe (hydrochloride) acts as a highly potent full agonist for the human serotonin 5-HT2A receptor . This interaction at the molecular level results in its effects. It is also known to have high potency agonist activity at additional 5-HT receptors .
Dosage Effects in Animal Models
In animal models, the rewarding and reinforcing effects of 25H-NBOMe (hydrochloride) were evaluated through conditioned place preference (CPP) and self-administration (SA) tests . The 25H-NBOMe (0.1 and 0.5 mg/kg) groups showed a significant increase in CPP in mice . In the SA test, the 25H-NBOMe (0.01 mg/kg) administered group showed a significant increased number of infusions and active lever presses .
Metabolic Pathways
The major metabolic pathways of 25H-NBOMe (hydrochloride) include O-demethylations at the three methoxy groups, hydroxylations, and reduction at the amine group . Other metabolic products observed include positional isomers from various hydroxylation possibilities on the benzene ring and alkyl chains, and secondary metabolism resulting in multiple combinations of the reactions .
Métodos De Preparación
La síntesis de 25H-NBOMe (clorhidrato) implica la reacción de 2,5-dimetoxi-fenetilamina con 2-metoxibenzaldehído en presencia de un agente reductor para formar la base de Schiff intermedia. Esta intermedia se reduce luego al producto final utilizando un agente reductor adecuado como el borohidruro de sodio . Las condiciones de reacción típicamente involucran solventes anhidros y temperaturas controladas para asegurar un alto rendimiento y pureza.
Los métodos de producción industrial para 25H-NBOMe (clorhidrato) no están bien documentados debido a su uso principal en entornos de investigación. El proceso de síntesis puede ampliarse utilizando técnicas de síntesis orgánica estándar, asegurando que se sigan los protocolos de seguridad y manejo adecuados debido a los potentes efectos psicoactivos del compuesto.
Análisis De Reacciones Químicas
25H-NBOMe (clorhidrato) se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de varios productos de oxidación.
Sustitución: Los grupos metoxi en el anillo aromático pueden sufrir reacciones de sustitución en condiciones apropiadas, lo que lleva a la formación de diferentes derivados sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
25H-NBOMe (clorhidrato) es parte de la serie NBOMe, que incluye compuestos como 25I-NBOMe, 25B-NBOMe y 25C-NBOMe . Estos compuestos comparten una estructura similar, con variaciones en los sustituyentes en el anillo aromático. En comparación con sus análogos, 25H-NBOMe tiene un patrón de sustitución único que afecta su potencia y afinidad por el receptor . Por ejemplo, 25I-NBOMe tiene un sustituyente de yodo, que aumenta significativamente su potencia en comparación con 25H-NBOMe .
Compuestos similares incluyen:
25I-NBOMe: Contiene un sustituyente de yodo, lo que lo hace más potente que 25H-NBOMe.
25B-NBOMe: Contiene un sustituyente de bromo, con una potencia similar a 25I-NBOMe.
25C-NBOMe: Contiene un sustituyente de cloro, con una potencia ligeramente menor que 25I-NBOMe.
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-20-16-8-9-18(22-3)14(12-16)10-11-19-13-15-6-4-5-7-17(15)21-2;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBPLRIHRHTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342529 | |
| Record name | 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566571-52-5 | |
| Record name | 25H-Nbome hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25H-NBOME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3HP7A772N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


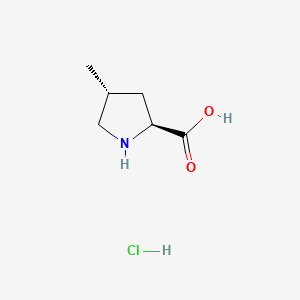
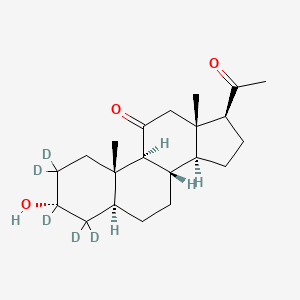
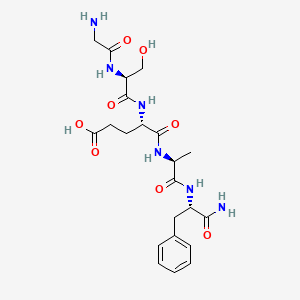
![β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/no-structure.png)

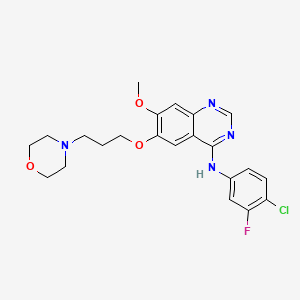
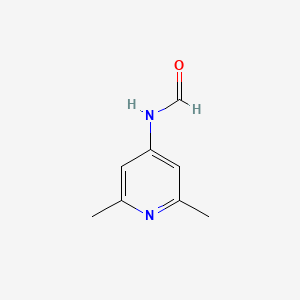

![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)
![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)
![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)
